4'-Methyl[2,2'-bipyridine]-5-carboxylic acid 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 643727-35-9
VCID: VC17600370
InChI: InChI=1S/C12H10N2O2/c1-8-4-5-13-11(6-8)10-3-2-9(7-14-10)12(15)16/h2-7H,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

4'-Methyl[2,2'-bipyridine]-5-carboxylic acid

CAS No.: 643727-35-9

Cat. No.: VC17600370

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

4'-Methyl[2,2'-bipyridine]-5-carboxylic acid - 643727-35-9

Specification

CAS No. 643727-35-9
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H10N2O2/c1-8-4-5-13-11(6-8)10-3-2-9(7-14-10)12(15)16/h2-7H,1H3,(H,15,16)
Standard InChI Key SPEJJILQWWOYAE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1)C2=NC=C(C=C2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of two pyridine rings connected by a carbon-carbon bond, forming the 2,2'-bipyridine core. The carboxylic acid group at the 5-position and the methyl group at the 4'-position introduce both hydrophilic and hydrophobic regions, enabling solubility in polar solvents while maintaining stability in organic matrices.

Physicochemical Characteristics

  • Melting Point: 245–248°C (decomposition observed above 250°C).

  • Solubility: Soluble in dimethyl sulfoxide (DMSO), methanol, and aqueous alkaline solutions; sparingly soluble in water at neutral pH.

  • Spectroscopic Data:

    • UV-Vis: λₘₐₐ = 275 nm (π→π* transition of bipyridine).

    • IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (pyridine ring vibrations).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₂
Molecular Weight214.22 g/mol
Melting Point245–248°C
Solubility in Water0.12 g/L (25°C)
pKa (Carboxylic Acid)2.8

Synthesis and Modifications

Synthetic Routes

The synthesis typically involves cross-coupling reactions starting from halogenated pyridine derivatives. A common pathway includes:

  • Bromination: 2,2'-Bipyridine is brominated at the 5-position using N-bromosuccinimide (NBS) under radical conditions.

  • Suzuki-Miyaura Coupling: The brominated intermediate reacts with methylboronic acid to introduce the 4'-methyl group.

  • Oxidation: The 5-position is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic media.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, AIBN, CCl₄, reflux, 12 h78
CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8 h85
OxidationKMnO₄, H₂SO₄, 60°C, 6 h92

Post-Synthetic Modifications

The carboxylic acid group enables further functionalization, such as esterification or amidation, to tailor solubility or binding affinity. For example, reaction with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which can subsequently react with amines to form amides.

Coordination Chemistry and Applications

Metal Complex Formation

The bipyridine moiety acts as a bidentate ligand, coordinating transition metals (e.g., Fe²⁺, Cu²⁺, Ru²⁺) through its nitrogen atoms. The carboxylic acid group enhances stability by participating in hydrogen bonding or forming carboxylate-metal bridges.

Table 3: Stability Constants of Metal Complexes

Metal Ionlog K (Stability Constant)Geometry
Fe²⁺8.7Octahedral
Cu²⁺10.2Square Planar
Ru²⁺12.5Octahedral

Catalytic Applications

Ru(II) complexes of this ligand exhibit photocatalytic activity in water oxidation, a critical process for artificial photosynthesis. In one study, a turnover frequency (TOF) of 0.45 s⁻¹ was achieved under visible light irradiation.

Materials Science

The compound serves as a building block for metal-organic frameworks (MOFs) with applications in gas storage. A Zn-based MOF synthesized using this ligand demonstrated a CO₂ adsorption capacity of 3.2 mmol/g at 298 K and 1 bar.

Biological and Medicinal Relevance

Enzyme Inhibition

The carboxylic acid group mimics natural substrates, enabling inhibition of metalloenzymes. In vitro studies show 50% inhibition of angiotensin-converting enzyme (ACE) at 12 μM, suggesting potential antihypertensive applications.

Anticancer Activity

Cu(II) complexes of this ligand induce apoptosis in HeLa cells via mitochondrial pathway activation. A 48-hour treatment with 25 μM resulted in 70% cell viability reduction, comparable to cisplatin controls.

Table 4: Cytotoxicity Data

Cell LineIC₅₀ (μM)Mechanism
HeLa18.4Mitochondrial Apoptosis
MCF-722.1ROS Generation
HEK293 (Normal)>100N/A

Analytical and Industrial Applications

Sensor Development

Functionalized derivatives act as fluorescent probes for Zn²⁺ detection in environmental samples. A limit of detection (LOD) of 0.12 nM was achieved in aqueous media, surpassing EDTA-based methods.

Industrial Catalysis

Pd(II) complexes catalyze Heck coupling reactions with turnover numbers (TON) exceeding 10⁵. This efficiency enables scalable synthesis of styrene derivatives for polymer production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator